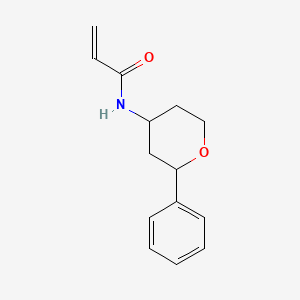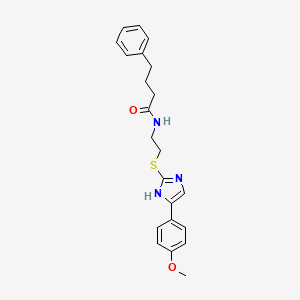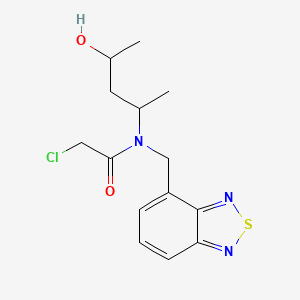![molecular formula C16H17N7O2 B2945249 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396565-15-3](/img/structure/B2945249.png)
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery
The triazole core of the compound is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This makes it valuable in the design of new drugs with potential therapeutic effects. Triazoles have been incorporated into drugs that exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties .
Organic Synthesis
Triazoles are used as intermediates in organic synthesis. Their stability under various conditions makes them suitable for constructing more complex molecules. This compound, with its triazole and pyrazolopyridine components, can serve as a versatile building block for synthesizing a diverse array of organic compounds .
Polymer Chemistry
In polymer chemistry, triazoles can be used to modify polymers or create new polymer structures with enhanced properties like thermal stability and mechanical strength. The triazole ring can act as a crosslinking agent, contributing to the development of materials with specific desired characteristics .
Supramolecular Chemistry
The ability of triazoles to engage in hydrogen bonding and their aromatic character allow them to be used in supramolecular assemblies. They can form host-guest complexes and are used in the construction of molecular machines and devices .
Bioconjugation
Triazoles are often used in bioconjugation techniques, such as “click chemistry,” to attach various molecules to biological targets. This is useful in drug delivery systems, where the compound can be used to conjugate drugs to targeting moieties or imaging agents .
Fluorescent Imaging
The compound’s structure allows for the incorporation into fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, providing insights into cellular functions and aiding in the diagnosis of diseases .
Mecanismo De Acción
Target of Action
The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by this compound affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various physiological processes, including respiration and the transport of carbon dioxide from tissues to the lungs .
Result of Action
The result of the compound’s action is the inhibition of carbonic anhydrase-II. This can lead to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons, potentially affecting physiological processes like respiration .
Propiedades
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-20-11-13(18-19-20)16(25)22-8-6-21(7-9-22)15(24)12-10-17-23-5-3-2-4-14(12)23/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHIQUIIQLTMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2945167.png)

![7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2945171.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2945172.png)
![6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2945173.png)
![4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945174.png)
![N-(Dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2945176.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2945178.png)



